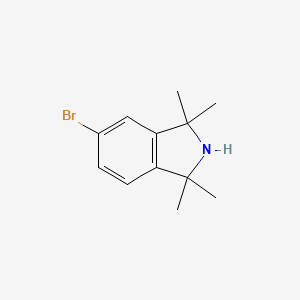

5-Bromo-1,1,3,3-tetramethylisoindoline

Description

Properties

IUPAC Name |

5-bromo-1,1,3,3-tetramethyl-2H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-11(2)9-6-5-8(13)7-10(9)12(3,4)14-11/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTTXLMSTMAKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(N1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Strategic Derivatization of 5 Bromo 1,1,3,3 Tetramethylisoindoline**

Retrosynthetic Analysis of the Isoindoline (B1297411) Core

A retrosynthetic analysis of 5-Bromo-1,1,3,3-tetramethylisoindoline reveals a logical pathway for its synthesis. The primary disconnection occurs at the C-Br bond, leading back to the unsubstituted precursor, 1,1,3,3-tetramethylisoindoline (B1606132). This initial step simplifies the target molecule by removing the halogen functionality.

Further deconstruction of the 1,1,3,3-tetramethylisoindoline core can proceed via two main routes. The first involves the disconnection of the two gem-dimethyl groups, which points to a precursor such as a phthalimide (B116566) derivative that can undergo double alkylation. A common starting material for this approach is phthalic anhydride (B1165640), which can be converted to an N-substituted phthalimide to guide the subsequent reactions.

An alternative retrosynthetic pathway for the isoindoline core starts from phthalonitrile. In this approach, the two nitrile groups are envisioned as precursors to the gem-dimethylated carbons, which can be achieved through a double Grignard addition. This method offers a different set of starting materials and reaction conditions.

Established Synthetic Routes to 1,1,3,3-Tetramethylisoindoline Precursors

One of the most common methods for forming the isoindoline ring starts with phthalic anhydride. In a typical procedure, phthalic anhydride is reacted with benzylamine (B48309) in a solvent such as glacial acetic acid to form N-benzylphthalimide. beilstein-journals.orglibretexts.org This reaction is often carried out under reflux conditions and provides the N-protected phthalimide in high yield. libretexts.org The N-benzyl group serves as a protecting group during the subsequent alkylation step and can be removed in the final stage of the precursor synthesis.

Another approach involves the use of phthalonitrile, which can undergo cyclization in the presence of ammonia (B1221849) and a catalyst to form 1,3-diiminoisoindoline. google.com This intermediate can then be further modified to introduce the gem-dimethyl groups.

The introduction of the four methyl groups at the 1 and 3 positions of the isoindoline ring is typically achieved through a Grignard reaction. Starting from N-benzylphthalimide, treatment with an excess of a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide, leads to the formation of N-benzyl-1,1,3,3-tetramethylisoindoline. beilstein-journals.orgminia.edu.eg The reaction is usually performed in a suitable ether solvent, like a mixture of toluene (B28343) and tetrahydrofuran (B95107) or methyl-tert-butyl ether. beilstein-journals.orgminia.edu.eg

The final step in the synthesis of the 1,1,3,3-tetramethylisoindoline precursor is the removal of the N-benzyl protecting group. This is typically accomplished through catalytic hydrogenolysis. The N-benzyl-1,1,3,3-tetramethylisoindoline is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid. beilstein-journals.org This debenzylation step yields the desired 1,1,3,3-tetramethylisoindoline.

| Precursor Synthesis Step | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Benzylation | Phthalic anhydride, Benzylamine, Acetic acid, Reflux | N-Benzylphthalimide | ~95 | beilstein-journals.orglibretexts.org |

| Grignard Reaction | N-Benzylphthalimide, Methylmagnesium iodide, Methyl-tert-butyl ether | N-Benzyl-1,1,3,3-tetramethylisoindoline | 37 | beilstein-journals.org |

| Debenzylation | N-Benzyl-1,1,3,3-tetramethylisoindoline, H₂, 5% Pd/C, Acetic acid | 1,1,3,3-Tetramethylisoindoline | 96 | beilstein-journals.org |

Bromination Techniques for C5 Functionalization

The final step in the synthesis of the target compound is the selective bromination of the 1,1,3,3-tetramethylisoindoline precursor at the C5 position of the benzene (B151609) ring. This is an electrophilic aromatic substitution reaction, and the choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

A common and effective reagent for the bromination of electron-rich aromatic compounds is N-bromosuccinimide (NBS). minia.edu.eg NBS serves as a source of electrophilic bromine and is often preferred over molecular bromine due to its milder nature and easier handling. The reaction is typically carried out in a polar aprotic solvent. For achieving high para-selectivity in the bromination of aromatic compounds with electron-donating groups, dimethylformamide (DMF) is often used as the solvent. minia.edu.eg

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile (in this case, the bromine from NBS), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. byjus.commasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. byjus.commasterorganicchemistry.com

The regioselectivity of the bromination of 1,1,3,3-tetramethylisoindoline is governed by the directing effects of the substituents on the benzene ring. The secondary amine of the isoindoline ring is a strong activating group and an ortho-, para-director. The four methyl groups at the 1 and 3 positions also have an activating, ortho-, para-directing effect through hyperconjugation.

Considering these electronic effects, electrophilic attack is favored at the positions ortho and para to the amino group, which correspond to the 4, 6, and 5 positions of the isoindoline ring system. However, the steric hindrance imposed by the bulky gem-dimethyl groups at the 1 and 3 positions significantly disfavors substitution at the adjacent 4 and 6 positions. Consequently, the electrophilic bromine is directed to the less sterically hindered 5-position, leading to the formation of 5-Bromo-1,1,3,3-tetramethylisoindoline as the major product. The use of a solvent like DMF can further enhance this para-selectivity. minia.edu.eg

| Reaction | Reagent | Solvent | Key Factor for Regioselectivity | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Electronic and steric effects | 5-Bromo-1,1,3,3-tetramethylisoindoline | minia.edu.eg |

Asymmetric Synthesis Approaches

The generation of chiral derivatives of 5-bromo-1,1,3,3-tetramethylisoindoline represents a sophisticated area of synthetic chemistry, aiming to introduce stereocenters into the isoindoline framework. While specific, documented asymmetric syntheses starting from or directly leading to 5-bromo-1,1,3,3-tetramethylisoindoline are not extensively reported in the literature, the principles of asymmetric synthesis for related isoindoline and isoindolinone structures provide a clear roadmap for potential strategies. These approaches are crucial for accessing enantiomerically pure compounds, which are often required for applications in medicinal chemistry and materials science.

The primary challenge in the asymmetric synthesis of derivatives of 5-bromo-1,1,3,3-tetramethylisoindoline lies in the C1 and C3 positions, which are prostereogenic centers. The introduction of a substituent at one of these positions in an enantioselective manner would yield a chiral isoindoline. Methodologies applicable to such transformations can be broadly categorized into the use of chiral auxiliaries, chiral catalysts (metal-based or organocatalytic), and biocatalysis.

Chiral Auxiliary-Mediated Synthesis:

One of the classical and most reliable methods for inducing chirality is through the use of a chiral auxiliary. This approach involves the temporary incorporation of a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key reaction. For the synthesis of chiral isoindoline derivatives, an auxiliary such as (R)-phenylglycinol could be condensed with a suitable precursor, like 2-formylbenzoic acid, to form a chiral intermediate. chim.it Subsequent cyclization and derivatization steps would be guided by the stereochemistry of the auxiliary, which can later be removed to afford the desired enantiomerically enriched isoindoline.

Catalytic Asymmetric Synthesis:

Modern synthetic chemistry heavily relies on catalytic methods to achieve high levels of enantioselectivity. These can be divided into transition metal catalysis and organocatalysis.

Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for a wide range of asymmetric transformations. For instance, a palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction has been effectively used to create chiral isoindolinone derivatives with a quaternary stereocenter. organic-chemistry.org A similar strategy could potentially be adapted for precursors of 5-bromo-1,1,3,3-tetramethylisoindoline. Another approach involves the diastereoselective cyclization of chiral sulfinamides, which can act as nucleophiles, catalyzed by a combination of palladium and a Brønsted acid to produce chiral isoindolines with high diastereoselectivity. organic-chemistry.org

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a major field in asymmetric synthesis. researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the enantioselective synthesis of spiro-isoindolinone-indolines through a formal [3+2] cycloaddition. acs.org This type of catalysis could be envisioned for the enantioselective functionalization of a precursor to 5-bromo-1,1,3,3-tetramethylisoindoline.

Biocatalysis:

Enzymes offer a highly selective and environmentally benign alternative for asymmetric synthesis. Nitrilase enzymes, for example, have been used in the dynamic kinetic resolution (DKR) of α-thionitriles to produce enantiomerically enriched α-thiocarboxylic acids. nih.gov A biocatalytic approach could potentially be developed for the resolution of a racemic mixture of a derivatized 5-bromo-1,1,3,3-tetramethylisoindoline or a key intermediate in its synthesis.

The table below outlines potential asymmetric strategies that could be theoretically applied to generate chiral derivatives of 5-bromo-1,1,3,3-tetramethylisoindoline, based on established methodologies for related structures.

| Asymmetric Strategy | Catalyst/Auxiliary Type | Potential Precursor | Key Transformation | Expected Chiral Product | Relevant Citation(s) |

| Chiral Auxiliary | (R)-Phenylglycinol | 2-Formyl-4-bromobenzoic acid derivative | Diastereoselective cyclization | Enantiomerically enriched 1-substituted-5-bromo-3,3-dimethylisoindolinone | chim.it |

| Transition Metal Catalysis | Chiral Palladium Complex | O-phenyl hydroxamic ether derivative of a 4-bromo-2-vinylbenzoic acid | Asymmetric tandem aza-Heck/Sonogashira coupling | 5-Bromo-1,1,3,3-tetramethylisoindoline with a chiral quaternary center at C1 | organic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acid | 3-Hydroxyisoindolinone derivative with a β,γ-alkynyl-α-ketimine moiety | Enantioselective formal [3+2] cycloaddition | Spiro-isoindolinone derivative of 5-bromo-1,1,3,3-tetramethylisoindoline | acs.org |

| Diastereoselective Cyclization | Chiral Sulfinamide | A suitable 2-allyl-benzyl bromide derivative | Synergistic palladium and Brønsted acid catalyzed cyclization | Chiral 5-bromo-1,1,3,3-tetramethylisoindoline derivative | organic-chemistry.org |

| Biocatalysis | Nitrilase Enzyme | Racemic nitrile-functionalized 5-bromo-1,1,3,3-tetramethylisoindoline derivative | Dynamic Kinetic Resolution | Enantiomerically pure carboxylic acid derivative of 5-bromo-1,1,3,3-tetramethylisoindoline | nih.gov |

These proposed strategies highlight the potential for creating chiral molecules based on the 5-bromo-1,1,3,3-tetramethylisoindoline scaffold. The successful implementation of any of these approaches would require careful optimization of reaction conditions and substrate design. The development of such asymmetric syntheses is a critical step toward exploring the full potential of this compound and its derivatives in stereospecific applications.

**elucidation of Reaction Mechanisms and Kinetic Profiles**

Mechanistic Pathways of 5-Bromo-1,1,3,3-tetramethylisoindoline Formation

The formation of 5-Bromo-1,1,3,3-tetramethylisoindoline is achieved through several synthetic routes, primarily involving electrophilic aromatic substitution on a pre-existing isoindoline (B1297411) core. The most common precursor is 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721). psu.eduresearchgate.net The mechanism involves the treatment of this precursor with bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM). psu.educuvillier.dequt.edu.au

The Lewis acid activates the bromine molecule, polarizing the Br-Br bond and generating a potent electrophile, which is attacked by the electron-rich aromatic ring of the isoindoline. Due to the ortho-, para-directing nature of the alkyl substituents on the benzene (B151609) ring, substitution occurs preferentially at the 5- and 6-positions. Strict control of reaction conditions, including the use of anhydrous AlCl₃, is crucial to selectively synthesize the 5-bromo derivative and avoid the formation of di-substituted products like 5,6-dibromo-1,1,3,3-tetramethylisoindoline. psu.eduresearchgate.net

An alternative pathway involves the oxidative debenzylation of 2-benzyl-1,1,3,3-tetramethylisoindoline with excess bromine, which yields 2-bromo-1,1,3,3-tetramethylisoindoline. researchgate.net This N-bromamine intermediate can then undergo isomerization in the presence of iron(II) sulfate (B86663) and sulfuric acid (H₂SO₄) to yield 5-Bromo-1,1,3,3-tetramethylisoindoline, although in moderate yields. psu.eduresearchgate.net Other reported syntheses start from commercially available phthalic anhydride (B1165640), which is converted to the target compound in a three-step process. researchgate.netnih.gov

| Precursor | Reagents & Conditions | Key Mechanistic Step | Reference |

|---|---|---|---|

| 2-Benzyl-1,1,3,3-tetramethylisoindoline | Br₂, AlCl₃ in CCl₄ or DCM | Electrophilic Aromatic Substitution | psu.eduqut.edu.au |

| 2-Bromo-1,1,3,3-tetramethylisoindoline | FeSO₄, H₂SO₄ | Isomerization | psu.eduresearchgate.net |

| Phthalic Anhydride | Multi-step synthesis | Ring formation followed by bromination | researchgate.netnih.gov |

Investigation of Reactivity Patterns of the Bromo-Substituent

The bromo-substituent at the 5-position of the isoindoline ring is a versatile functional handle, enabling a wide array of subsequent chemical transformations through carbon-bromine (C-Br) bond activation. This reactivity is central to its utility as a precursor for more complex functionalized isoindolines and their corresponding nitroxides. psu.edursc.org

The C-Br bond readily participates in various palladium and copper-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Heck and Sonogashira couplings have been successfully employed to form new carbon-carbon bonds, linking the isoindoline scaffold to olefinic and acetylenic groups, respectively. rsc.orgqut.edu.au These transformations are crucial for creating extended conjugated systems and synthesizing novel profluorescent probes. qut.edu.au

Copper-catalyzed reactions are also prevalent. For instance, copper(I)-catalyzed cyanation using potassium hexacyanoferrate(II) can convert the bromo-group into a nitrile. nih.gov Similarly, copper-catalyzed nucleophilic substitution with sodium methoxide (B1231860) is used to introduce a methoxy (B1213986) group. nih.govrsc.org The versatility of the C-Br bond is further demonstrated by its conversion into other functionalities such as formyl, iodo, and carboxyl groups, highlighting its importance as a key synthetic intermediate. rsc.org

| Reaction Type | Catalyst/Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Heck Coupling | Palladium Catalyst | Alkene | rsc.orgqut.edu.au |

| Sonogashira Coupling | Palladium/Copper Catalyst | Alkyne | qut.edu.au |

| Cyanation | Copper(I) Iodide / K₄[Fe(CN)₆] | Nitrile (-CN) | nih.govrsc.org |

| Methoxylation | Copper(I) Iodide / NaOMe | Methoxy (-OCH₃) | nih.govrsc.org |

| Carboxylation | Not specified | Carboxylic Acid (-COOH) | rsc.org |

This steric stabilization allows the nitroxide moiety to persist in a wide variety of chemical environments, enabling chemical modifications on other parts of the molecule, such as the aromatic ring, without destroying the radical. researchgate.net For instance, studies comparing tetraethyl-substituted nitroxides to their tetramethyl counterparts have shown that the bulkier ethyl groups lead to a slower rate of reduction by agents like ascorbic acid, quantitatively demonstrating the effect of steric hindrance on reactivity at the radical center. rsc.org

While the primary role of the tetramethyl groups is the stabilization of the nitroxide, their steric bulk can also influence the reactivity of the bromo-substituent. The groups may sterically hinder the approach of very large reagents to the aromatic ring. However, the wide range of successful coupling and substitution reactions reported demonstrates that this hindrance is not prohibitive and generally does not prevent access for the catalysts and reagents required for C-Br bond activation. rsc.orgqut.edu.au

Kinetic Studies of Key Transformation Reactions

Detailed kinetic studies, including the determination of specific rate laws and activation parameters for key transformation reactions of 5-Bromo-1,1,3,3-tetramethylisoindoline, are not extensively documented in the available literature. However, the principles of chemical kinetics suggest that reaction rates for its transformations, such as the cross-coupling reactions involving C-Br bond activation, would be dependent on factors like reactant concentrations, temperature, and the nature of the catalyst.

The use of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. pharmacy180.comlibretexts.org While specific KIE studies on 5-Bromo-1,1,3,3-tetramethylisoindoline are not reported, the principles can be readily applied to its reactions.

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. pharmacy180.com For instance, if C-Br bond cleavage is the rate-determining step in a Heck or Stille coupling reaction, one would expect to observe a primary bromine KIE (k₇₉Br / k₈₁Br). Studying such bromine isotope effects can provide significant insight into debromination mechanisms. researchgate.net

Deuterium (B1214612) KIEs are also highly informative. For example, in studying the formation of 5-Bromo-1,1,3,3-tetramethylisoindoline via electrophilic aromatic substitution, replacing the hydrogen at the 5-position of the precursor with deuterium could reveal whether C-H bond cleavage is part of the rate-determining step. A negligible KIE (k_H/k_D ≈ 1) would suggest that the initial electrophilic attack is rate-limiting, while a significant primary KIE (typically k_H/k_D > 2) would indicate that the subsequent proton removal and rearomatization is the slow step. pharmacy180.commcmaster.ca The magnitude of the KIE can also provide information about the symmetry of the transition state. pharmacy180.com

| Isotope Substitution | Type of KIE | Observed Effect (Example) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| C-H vs. C-D | Primary Deuterium KIE | k_H/k_D > 2 | C-H bond cleavage occurs in the rate-determining step. | pharmacy180.com |

| C-H vs. C-D | Secondary Deuterium KIE | k_H/k_D ≈ 1.0 - 1.3 | Isotopic substitution is adjacent to the reacting center; indicates change in hybridization. | libretexts.org |

| C-⁷⁹Br vs. C-⁸¹Br | Primary Bromine KIE | k₇₉Br / k₈₁Br > 1 | C-Br bond cleavage is involved in the rate-determining step. | researchgate.net |

Role of Catalysis in Enhancing Reaction Efficiency

Catalysis plays an indispensable role in the functionalization of aryl halides like 5-Bromo-1,1,3,3-tetramethylisoindoline, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in derivatizing this scaffold. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction rates and yields.

Detailed research has demonstrated the successful application of the palladium-catalyzed Heck reaction for the alkenylation of 5-Bromo-1,1,3,3-tetramethylisoindoline. This reaction allows for the introduction of vinyl groups, significantly expanding the molecular complexity and providing a pathway to novel profluorescent isoindoline nitroxides.

A key study in this area explored the reaction of 5-Bromo-1,1,3,3-tetramethylisoindoline with various alkenes, such as methyl acrylate (B77674) and methyl 4-vinylbenzoate, using a palladium catalyst. researchgate.net The general mechanism for the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the arylpalladium bond. Subsequent β-hydride elimination yields the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. nih.gov

The efficiency of these catalytic transformations is highlighted by the successful synthesis of acrylate and carboxystyryl substituted tetramethylisoindoline derivatives. researchgate.net While extensive comparative data on different catalytic systems for 5-Bromo-1,1,3,3-tetramethylisoindoline is not widely available in the reviewed literature, the principles of related palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings suggest that a broad range of functional groups can be introduced at the 5-position of the isoindoline core. wikipedia.orgnih.govorganic-chemistry.orgwikipedia.org These reactions are known to be highly dependent on the nature of the catalyst and ligands, with bulky, electron-rich phosphine (B1218219) ligands often promoting higher catalytic activity. vu.nl

The following table summarizes the reported Heck coupling reactions involving 5-Bromo-1,1,3,3-tetramethylisoindoline, showcasing the specific reactants and the resulting products.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| 5-Bromo-1,1,3,3-tetramethylisoindoline | Methyl acrylate | Palladium-based | Methyl 3-(1,1,3,3-tetramethylisoindolin-5-yl)acrylate | researchgate.net |

| 5-Bromo-1,1,3,3-tetramethylisoindoline | Methyl 4-vinylbenzoate | Palladium-based | Methyl 4-((E)-2-(1,1,3,3-tetramethylisoindolin-5-yl)vinyl)benzoate | researchgate.net |

While the provided data is specific to the Heck reaction, the broader field of palladium-catalyzed cross-coupling suggests that similar efficiencies could be achieved for other transformations of 5-Bromo-1,1,3,3-tetramethylisoindoline with appropriate optimization of catalytic conditions. The reactivity of the C-Br bond in this molecule makes it a suitable substrate for a variety of catalytic C-C, C-N, and C-O bond-forming reactions.

**advanced Spectroscopic and Crystallographic Characterization for Structural and Electronic Elucidation**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the molecular structure of 5-Bromo-1,1,3,3-tetramethylisoindoline, a series of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other within the molecule's framework. researchgate.netresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). researchgate.netemerypharma.com This is critical for assigning carbon signals based on previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netemerypharma.com This technique is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. researchgate.netresearchgate.netyoutube.com This is crucial for determining the stereochemistry and conformation of the molecule in solution. youtube.com

Without experimental spectra, a data table of chemical shifts and correlations cannot be generated.

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) would be employed to study the structure of 5-Bromo-1,1,3,3-tetramethylisoindoline in its crystalline, solid form. This technique can reveal information about molecular conformation and packing in the solid state, identify the presence of different polymorphs (different crystal forms of the same compound), and provide insights into intermolecular interactions. Currently, no ssNMR data has been published for this compound.

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique would provide definitive proof of the molecular structure and offer deep insights into how the molecules arrange themselves in a crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Analysis of the crystal structure would reveal the specific intermolecular interactions that govern the solid-state assembly of 5-Bromo-1,1,3,3-tetramethylisoindoline molecules. Key interactions to investigate would include:

Halogen Bonding: The presence of a bromine atom makes it a potential halogen bond donor, which could form directional interactions with electron-rich atoms on neighboring molecules. mdpi.commdpi.comnih.gov

Hydrogen Bonding: Although the parent isoindoline (B1297411) core lacks classical hydrogen bond donors, weak C-H···π or C-H···Br interactions could play a role in the crystal packing. nih.govresearchgate.net

A detailed crystallographic data table, including unit cell parameters, space group, and bond lengths/angles, would be generated from this analysis. However, no such crystal structure has been reported for this compound.

| Crystallographic Data | 5-Bromo-1,1,3,3-tetramethylisoindoline |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data Not Available |

| Volume (V) | Data Not Available |

| Molecules per Unit Cell (Z) | Data Not Available |

| Key Intermolecular Interactions | Data Not Available |

Conformational Analysis in the Solid State

The X-ray diffraction data would provide the exact conformation of the molecule as it exists in the crystal. This includes the precise bond angles and torsion angles, revealing the puckering of the five-membered isoindoline ring and the orientation of the four methyl groups. researchgate.netmdpi.com This solid-state conformation could then be compared with solution-state conformations suggested by NOESY data.

Electron Density Distribution Analysis

Advanced analysis of high-resolution X-ray diffraction data can be used to map the electron density distribution throughout the molecule. nih.gov This experimental approach provides insight into the nature of chemical bonds, lone pairs, and the electronic effects of the bromine substituent on the aromatic ring. This level of analysis requires exceptionally high-quality crystals and data, which are not available.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Structure Insights

The key structural features of 5-Bromo-1,1,3,3-tetramethylisoindoline that give rise to characteristic vibrational bands include the tetrasubstituted benzene (B151609) ring, the C-Br bond, the C-N bond within the heterocyclic ring, and the four methyl groups.

Expected Vibrational Modes:

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the benzene ring are expected to appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups exhibit both symmetric and asymmetric stretching modes, which are typically observed in the 2850-2975 cm⁻¹ range. researchgate.net

C-C Aromatic Stretching: The stretching vibrations within the benzene ring usually produce a series of bands between 1450 cm⁻¹ and 1625 cm⁻¹. researchgate.net The substitution pattern on the ring influences the exact position and intensity of these peaks.

CH₃ Bending: The bending (deformation) vibrations of the methyl groups occur at lower wavenumbers, typically around 1360-1390 cm⁻¹ (symmetric) and 1440-1470 cm⁻¹ (asymmetric).

C-N Stretching: The stretching of the carbon-nitrogen bond in the isoindoline ring is expected in the 1260-1000 cm⁻¹ region. nih.gov

C-Br Stretching: The carbon-bromine stretching vibration is a key marker for this compound. Due to the heavy mass of the bromine atom, this bond vibrates at a low frequency, typically found in the 500-650 cm⁻¹ range.

Ring Bending and Deformation Modes: The out-of-plane bending of the aromatic C-H bonds and various deformation modes of the entire isoindoline ring structure appear at wavenumbers below 1000 cm⁻¹.

The following table summarizes the anticipated vibrational frequencies for 5-Bromo-1,1,3,3-tetramethylisoindoline based on characteristic group frequencies from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H Asymmetric Stretch | 2950 - 2975 | FTIR/Raman |

| Aliphatic C-H Symmetric Stretch | 2860 - 2880 | FTIR/Raman |

| Aromatic C=C Stretch | 1450 - 1625 | FTIR/Raman (often stronger in Raman) |

| CH₃ Asymmetric Bending | 1440 - 1470 | FTIR/Raman |

| CH₃ Symmetric Bending (Umbrella) | 1360 - 1390 | FTIR/Raman |

| C-N Stretch | 1000 - 1260 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 750 - 1000 | FTIR (strong) |

| C-Br Stretch | 500 - 650 | FTIR/Raman (strong in Raman) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of 5-Bromo-1,1,3,3-tetramethylisoindoline, providing an extremely accurate measurement of its mass-to-charge ratio (m/z). chemmethod.com This precision allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For 5-Bromo-1,1,3,3-tetramethylisoindoline (C₁₂H₁₇BrN), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

The molecular ion peak [M]⁺ in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass units, [M]⁺ and [M+2]⁺, which is a definitive signature for a monobrominated compound.

In addition to determining the exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's fragmentation pathways. This analysis provides valuable structural information by identifying stable fragment ions. The fragmentation of 5-Bromo-1,1,3,3-tetramethylisoindoline is expected to proceed through several key pathways:

Loss of a Methyl Group: A common fragmentation for compounds with gem-dimethyl groups is the cleavage of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a prominent fragment ion at [M-15]⁺.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br), resulting in a fragment at [M-79/81]⁺.

Ring Cleavage: Fragmentation can also involve the isoindoline ring itself, potentially through a retro-Diels-Alder-type mechanism or other complex rearrangements characteristic of heterocyclic systems. nih.gov

Loss of Isobutylene (B52900): Cleavage across the heterocyclic ring could lead to the loss of an isobutylene molecule (C₄H₈) from one of the gem-dimethylated positions.

The table below outlines the expected major ions in the high-resolution mass spectrum of 5-Bromo-1,1,3,3-tetramethylisoindoline.

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₇⁷⁹BrN]⁺ | 254.0599 | Molecular Ion |

| [M+2]⁺ | [C₁₂H₁₇⁸¹BrN]⁺ | 256.0578 | Isotopic Molecular Ion |

| [M-15]⁺ | [C₁₁H₁₄⁷⁹BrN]⁺ | 239.0364 | Loss of a methyl radical (•CH₃) |

| [M-15+2]⁺ | [C₁₁H₁₄⁸¹BrN]⁺ | 241.0343 | Isotopic peak for [M-15]⁺ |

| [M-79]⁺ | [C₁₂H₁₇N]⁺ | 175.1361 | Loss of a bromine radical (•⁷⁹Br) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govnih.gov While 5-Bromo-1,1,3,3-tetramethylisoindoline itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, it can be readily oxidized at the nitrogen atom to form a stable nitroxide radical, 5-Bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl. This radical derivative is highly suitable for EPR analysis. nih.gov

The EPR spectrum of this nitroxide radical provides detailed information about the electronic environment of the unpaired electron. The key parameters obtained from the spectrum are the g-factor and the hyperfine coupling constants. nih.govlibretexts.org

g-factor: This is a dimensionless value that is characteristic of the radical's electronic structure. For nitroxide radicals, the g-factor is typically close to that of a free electron (~2.0023) but is slightly shifted due to spin-orbit coupling. The precise value can be sensitive to the local environment. nih.gov

Hyperfine Coupling: The unpaired electron's spin interacts with the magnetic moments of nearby nuclei, leading to the splitting of the EPR signal into multiple lines. libretexts.orglibretexts.org For the 5-Bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl radical, the primary hyperfine splitting arises from the interaction with the nitrogen nucleus (¹⁴N, nuclear spin I=1), which splits the spectrum into three main lines of equal intensity. researchgate.netresearchgate.net Further, smaller splittings, known as superhyperfine couplings, can arise from interactions with the protons of the methyl groups. nih.govnih.gov The magnitude of the nitrogen hyperfine coupling constant (aN) is a sensitive reporter of the radical's polarity and structure. researchgate.netnih.gov

The EPR spectrum of isoindoline nitroxides is known to be sensitive to oxygen concentration, making them potential probes for oximetry in biological systems. nih.gov The presence of the bromine atom is not expected to directly contribute to the hyperfine splitting, as the common isotopes of bromine (⁷⁹Br and ⁸¹Br) have nuclear spins (I=3/2) but their coupling is often not resolved in solution-state EPR. However, the electron-withdrawing nature of the bromine atom can subtly influence the spin density distribution in the aromatic ring and thus may have a minor effect on the g-factor and hyperfine coupling constants compared to the non-brominated analogue. nih.gov

The following table summarizes the expected EPR parameters for the nitroxide radical of 5-Bromo-1,1,3,3-tetramethylisoindoline.

| Parameter | Expected Value/Pattern | Information Gained |

|---|---|---|

| g-factor | ~2.006 | Electronic structure and identity of the radical. |

| Nitrogen Hyperfine Coupling (aN) | ~14.0 - 14.5 Gauss | Spin density on the nitrogen atom; sensitive to local polarity and structure. researchgate.net |

| Primary Splitting Pattern | 1:1:1 triplet | Interaction with a single ¹⁴N nucleus (I=1). researchgate.net |

| Proton Superhyperfine Coupling (aH) | Small, may appear as line broadening or poorly resolved multiplets | Interaction with methyl protons; provides information on conformation. nih.gov |

No Publicly Available Research on the Computational Chemistry of 5-Bromo-1,1,3,3-tetramethylisoindoline

While computational chemistry is a powerful tool for understanding molecular structure and reactivity, research tends to focus on molecules with specific known applications or theoretical interest. The absence of published data for 5-Bromo-1,1,3,3-tetramethylisoindoline means that the detailed analysis requested in the article outline cannot be provided at this time.

General theoretical principles could be applied to hypothesize about its properties, but without specific studies, it is not possible to generate the requested scientifically accurate content, data tables, and detailed research findings for the following topics:

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Molecular Orbitals and Frontier Orbital Analysis

Electrostatic Potential Surface Analysis

Conformational Analysis and Energy Landscapes

Prediction of Spectroscopic Parameters

Theoretical Studies of Reaction Pathways and Transition States

Molecular Dynamics Simulations for Dynamic Behavior

Consequently, the generation of the requested article is not feasible without resorting to speculation, which would not meet the required standards of scientific accuracy.

**computational Chemistry and Theoretical Investigations of 5 Bromo 1,1,3,3 Tetramethylisoindoline**

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-biological applications)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govmdpi.com These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources that would otherwise be spent on experimental measurements. mdpi.com The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. mdpi.com

While extensive QSPR and particularly Quantitative Structure-Activity Relationship (QSAR) studies have been conducted for a wide array of organic molecules, including various heterocyclic compounds, specific research on the non-biological QSPR modeling of 5-Bromo-1,1,3,3-tetramethylisoindoline is not extensively documented in publicly available scientific literature. However, the principles of QSPR can be applied to predict a range of non-biological properties for this compound.

General Methodology

A typical QSPR study involves several key steps:

Data Set Selection: A collection of compounds with experimentally determined values for a specific property of interest is gathered.

Molecular Descriptor Generation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical, among others.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the property being modeled is selected using statistical techniques.

Model Development: A mathematical model is constructed to correlate the selected descriptors with the experimental property values. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used for this purpose. nih.gov

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using both internal and external validation techniques. rsc.org

Potential Non-biological Applications for 5-Bromo-1,1,3,3-tetramethylisoindoline

For a compound like 5-Bromo-1,1,3,3-tetramethylisoindoline, QSPR models could be developed to predict a variety of non-biological properties. The presence of the bromine atom and the aromatic isoindoline (B1297411) core suggests that properties related to its behavior in different chemical environments could be of interest.

For instance, QSPR models have been successfully developed for predicting the boiling points of halogenated aliphatic compounds. nih.gov Such a model for a class of compounds including 5-Bromo-1,1,3,3-tetramethylisoindoline would likely utilize descriptors that capture intermolecular forces, molecular size, and polarity.

Another area of potential application is in predicting the adsorption behavior of organic pollutants onto materials like carbon nanotubes. rsc.org A QSPR model for this purpose might find that descriptors related to π-π interactions, hydrophobicity, and electrostatic interactions are significant for predicting the adsorption affinity of aromatic bromine compounds. rsc.org

Illustrative Data for a Hypothetical QSPR Model

While specific QSPR models for 5-Bromo-1,1,3,3-tetramethylisoindoline are not available, the following tables illustrate the kind of data that would be generated in such a study. Table 1 lists a hypothetical set of molecular descriptors that could be relevant for predicting a property like the octanol-water partition coefficient (logP), a measure of lipophilicity.

Table 1: Hypothetical Molecular Descriptors for QSPR Modeling of Isoindoline Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP (experimental) | Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| Isoindoline | 119.16 | 1.2 | 12.03 | 0 |

| 1,1,3,3-Tetramethylisoindoline (B1606132) | 175.28 | 2.8 | 12.03 | 0 |

| 5-Bromo-1,1,3,3-tetramethylisoindoline | 254.18 | 3.9 | 12.03 | 0 |

| 5-Chloro-1,1,3,3-tetramethylisoindoline | 209.73 | 3.5 | 12.03 | 0 |

Once a model is developed, its predictive performance is evaluated. Table 2 shows a hypothetical comparison of experimental versus predicted values for a property, along with the calculated residuals.

Table 2: Hypothetical QSPR Model Performance for a Selected Property

| Compound | Experimental Value | Predicted Value | Residual |

|---|---|---|---|

| Isoindoline | 1.20 | 1.25 | -0.05 |

| 1,1,3,3-Tetramethylisoindoline | 2.80 | 2.78 | 0.02 |

| 5-Bromo-1,1,3,3-tetramethylisoindoline | 3.90 | 3.85 | 0.05 |

| 5-Chloro-1,1,3,3-tetramethylisoindoline | 3.50 | 3.52 | -0.02 |

The statistical quality of the model would then be reported using metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). For a robust model, these values should be high, indicating a strong correlation and good predictive ability.

**exploration of 5 Bromo 1,1,3,3 Tetramethylisoindoline in Materials Science and Advanced Organic Synthesis**

Applications as a Building Block in Polymer Chemistry

The functionalization of polymers is a critical strategy for tuning their physical, chemical, and mechanical properties. 5-Bromo-1,1,3,3-tetramethylisoindoline can serve as a valuable monomer or functionalizing agent in polymer chemistry. The bromo-substituent allows for its incorporation into polymer backbones or as a pendant group through various polymerization and post-polymerization modification techniques.

Functionalized Polymers: The reactivity of the aryl-bromide bond in 5-Bromo-1,1,3,3-tetramethylisoindoline allows for its use in post-functionalization of polymers. For instance, bromo-substituted polymers can undergo Ullmann coupling reactions to introduce new functional groups. mdpi.com This approach enables the synthesis of polymers with tailored properties for specific applications, such as carbon dioxide capture. The introduction of amine functionalities, for example, can enhance the thermal stability and create specific morphologies in the resulting polymer. mdpi.com

Conductive Polymers: While direct research on conductive polymers derived from 5-Bromo-1,1,3,3-tetramethylisoindoline is not widely documented, the general principles of conductive polymer design suggest its potential utility. The isoindoline (B1297411) core can be a component of conjugated systems. Through reactions like Suzuki or Stille coupling, the bromo-functionality can be used to extend the conjugation length by linking it to other aromatic units, a key requirement for electrical conductivity.

| Polymer Type | Functionalization Method | Key Finding | Application |

| Polyether | Ullmann Coupling | Increased thermal stability and uniform spherical morphology. mdpi.com | Carbon Dioxide Capture mdpi.com |

Utility in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The unique structure of 5-Bromo-1,1,3,3-tetramethylisoindoline makes it a potential building block for creating host molecules in host-guest systems. The rigid isoindoline framework can form a pre-organized cavity, while the bromo-substituent can be functionalized to introduce specific recognition sites.

Host-guest complexes involving synthetic hosts like calixarenes and pillararenes often rely on a combination of hydrophobic and electrostatic interactions to bind guest molecules. nih.govrsc.org By analogy, a macrocycle constructed from 5-Bromo-1,1,3,3-tetramethylisoindoline units could exhibit selective binding towards specific guests, driven by the hydrophobic nature of the tetramethylisoindoline core and potential halogen bonding interactions involving the bromine atom. The development of such host systems could lead to applications in sensing, catalysis, and drug delivery. nih.gov

Development as a Ligand in Catalysis

The design of ligands is central to the advancement of transition metal catalysis and organocatalysis. 5-Bromo-1,1,3,3-tetramethylisoindoline can be elaborated into novel ligands. The isoindoline nitrogen can act as a coordinating atom, and the bromo-functionality allows for the introduction of other donor groups, leading to multidentate ligands.

Transition Metal Catalysis: The synthesis of bidentate or pincer-type ligands is a major focus in catalysis. For example, 1,3,5-triazine (B166579) derivatives bearing pyrazolyl groups have been used to create NNN-pincer ligands for manganese(II) catalysis. mdpi.com Similarly, 5-Bromo-1,1,3,3-tetramethylisoindoline could be functionalized at the bromine position with phosphine (B1218219) or other coordinating groups to create novel ligands for cross-coupling reactions or other catalytic transformations.

Organocatalysis: While not a direct application, the synthesis of complex chiral molecules often relies on organocatalysts. The isoindoline scaffold is found in some chiral catalysts, and the ability to functionalize the 5-bromo position provides a route to new classes of organocatalysts with tunable steric and electronic properties.

| Catalyst System | Ligand Type | Potential Application | Reference for Related System |

| Manganese(II) | NNN-Pincer | Oxidation Reactions | mdpi.com |

| Ruthenium(II) | Tris(bipyridine) | Protein Surface Recognition | nih.gov |

Integration into Advanced Functional Materials

Advanced functional materials with specific optical and electronic properties are in high demand for various technological applications. The incorporation of 5-Bromo-1,1,3,3-tetramethylisoindoline into larger molecular or polymeric systems can lead to materials with interesting properties.

Optical Materials: The isoindoline core can be part of a chromophore. Modification at the bromo-position can tune the electronic structure and thus the absorption and emission properties of the resulting molecule. This could be relevant for the development of dyes, fluorescent probes, or materials for nonlinear optics.

Electronic Materials: The stability and solubility imparted by the tetramethylisoindoline group can be advantageous in the processing of organic electronic materials. By incorporating this unit into conjugated polymers or small molecules, it may be possible to improve the performance of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The bromo-functionality serves as a key reaction site for building up the necessary conjugated structures. researchgate.net

Role in the Synthesis of Complex Organic Architectures

The synthesis of complex, polycyclic organic molecules is a significant challenge in organic chemistry. 5-Bromo-1,1,3,3-tetramethylisoindoline provides a robust building block for the construction of such architectures.

The bromo-substituent is a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the connection of the isoindoline core to other molecular fragments, enabling the synthesis of intricate three-dimensional structures. For instance, related bromo-indole derivatives have been used in multi-component 1,3-dipolar cycloaddition reactions to create complex spirooxindole frameworks. nih.govresearchgate.net The steric bulk of the tetramethyl groups can also play a crucial role in directing the stereochemical outcome of reactions, providing a level of control in the synthesis of complex chiral molecules.

| Reaction Type | Product Type | Key Feature | Reference for Related System |

| 1,3-Dipolar Cycloaddition | Spirooxindoles | High diastereoselectivity | nih.gov |

| Electrophilic Addition | Terindolin-2-one | Synthesis of privileged frameworks | researchgate.net |

Sensing and Detection Applications (Purely chemical detection mechanisms)

The development of chemical sensors for the detection of specific analytes is an active area of research. While direct applications of 5-Bromo-1,1,3,3-tetramethylisoindoline in sensing are not extensively reported, its structure suggests potential in this area.

The isoindoline nitrogen could act as a binding site for metal ions or other electrophilic species. Functionalization at the bromo-position could introduce a signaling unit, such as a fluorophore. Upon binding of an analyte to the isoindoline nitrogen, a change in the photophysical properties of the signaling unit could occur, forming the basis of a chemosensor. For example, a supramolecular electrochemical probe has been developed using a pillar researchgate.netarene functionalized with tetrazole fragments, which can selectively bind methylene (B1212753) blue and detect metal ions. rsc.org A similar design principle could be applied to systems derived from 5-Bromo-1,1,3,3-tetramethylisoindoline.

**advanced Analytical Methodologies for Research Scale Characterization and Quantification**

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of 5-Bromo-1,1,3,3-tetramethylisoindoline and for separating it from reaction mixtures.

HPLC is frequently utilized to determine the purity of 5-Bromo-1,1,3,3-tetramethylisoindoline and its derivatives. For instance, the purity of related compounds has been confirmed to be greater than 95% using analytical HPLC. qut.edu.au In synthetic procedures for derivatives, HPLC has been used to confirm high purity levels, such as 93% and over 99%. bond.edu.auscribd.comnih.gov A common setup for analytical HPLC involves a Hewlett Packard 1100 series instrument equipped with an Agilent prep-C18 scalar column (10 μm, 4.6 × 150 mm), operating at a flow rate of 1 mL/min. rsc.org

Gas Chromatography is also a valuable tool. The separation of brominated isoindolines, including the 5-bromo isomer, can be challenging on a preparative scale due to similar chromatographic retentions on silica. psu.edu GC analysis is often coupled with mass spectrometry (GC-MS) for more definitive identification.

Table 1: Exemplary Chromatographic Conditions for Purity Assessment

| Parameter | High-Performance Liquid Chromatography (HPLC) |

|---|---|

| Instrument | Hewlett Packard 1100 series rsc.org |

| Column | Agilent prep-C18 scalar (10 μm, 4.6 × 150 mm) rsc.org |

| Flow Rate | 1 mL/min rsc.org |

| Purity Confirmed | >93% to >99% for derivatives bond.edu.auscribd.comnih.gov |

This table provides an example of typical HPLC conditions used for the analysis of compounds related to 5-Bromo-1,1,3,3-tetramethylisoindoline.

5-Bromo-1,1,3,3-tetramethylisoindoline itself is an achiral molecule and therefore does not form enantiomers. However, chiral separation techniques would become highly relevant if a stereocenter is introduced into the isoindoline (B1297411) structure, for example, by substitution at the 1 or 3 position of the isoindoline ring. The synthesis of enantiomerically enriched isoindolines can be achieved through methods such as the use of chiral auxiliaries, like N-tert-butylsulfinyl imines, or through asymmetric catalysis, for instance, palladium-catalyzed asymmetric allylic C-H amination, which can produce chiral amines in good to excellent enantiomeric excess. researchgate.net While not directly applicable to the parent compound, these chiral separation methods are crucial for the development of stereospecific derivatives for applications in areas like pharmaceuticals. researchgate.net

Advanced Electrochemical Methods (e.g., Cyclic Voltammetry, Potentiometry) for Redox Behavior

The redox behavior of isoindoline derivatives, particularly the corresponding nitroxides, is often investigated using advanced electrochemical methods like cyclic voltammetry (CV). researchgate.net The nitroxide derivative of 5-Bromo-1,1,3,3-tetramethylisoindoline can be generated through oxidation. psu.eduresearchgate.net

Cyclic voltammetry has been employed to determine the redox potentials of a variety of cyclic nitroxides, including those from the isoindoline class. researchgate.netqut.edu.au These studies show that the electrochemical potentials are influenced by the ring system and substituents. researchgate.netqut.edu.au For isoindoline nitroxides, there is a favorable comparison between experimentally determined potentials and those calculated via high-level ab initio molecular orbital theory. qut.edu.au The stable and reversible one-electron oxidation and reduction of nitroxides make them interesting for various applications. researchgate.net While detailed potentiometric studies on 5-Bromo-1,1,3,3-tetramethylisoindoline are not extensively reported, transient potentiometric techniques have been used to study the electrode-electrolyte interface in the electro-oxidation of related nitroxides like 4-hydroxy-TEMPO. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-IR) for Comprehensive Analysis

Hyphenated techniques are indispensable for the unambiguous identification and comprehensive analysis of 5-Bromo-1,1,3,3-tetramethylisoindoline and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify brominated isoindolines and their corresponding nitroxides. psu.eduresearchgate.net A typical GC-MS setup might involve a Fisons Instruments MD800 or an Agilent HP6890 gas chromatograph with a mass spectrometer detector, often using a DB1 or HP5-MS capillary column. rsc.orgpsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide powerful tools for analysis, especially for less volatile or thermally labile derivatives. High-resolution mass spectrometry (HRMS) using an Agilent accurate Quadrupole Time-of-Flight (QTOF) LC-MS has been utilized to confirm the elemental composition of synthesized derivatives. nih.govrsc.orglookchem.com For instance, the [M+H]+ and [M+Na]+ ions of derivatives have been accurately measured to confirm their structures. rsc.org

Gas Chromatography-Infrared Spectroscopy (GC-IR) , while less commonly cited for this specific compound, represents another powerful hyphenated technique for separating and identifying isomers by providing infrared spectra of the GC eluent.

Table 2: Hyphenated Techniques in the Analysis of 5-Bromo-1,1,3,3-tetramethylisoindoline and its Derivatives

| Technique | Instrument Example | Application | Reference |

|---|---|---|---|

| GC-MS | Fisons Instruments MD800 with DB1 column | Identification of brominated nitroxides | psu.edu |

| GC-MS | Agilent HP6890 with HP5973 detector | Analysis with a defined temperature ramp | rsc.org |

| LC-MS | Agilent 6520 QTOF LC/MS | Accurate mass determination | rsc.orglookchem.com |

This table summarizes key hyphenated analytical techniques and their applications in the study of 5-Bromo-1,1,3,3-tetramethylisoindoline.

Spectrophotometric Quantification Techniques for Research Applications

Spectrophotometric methods are particularly relevant for quantifying derivatives of 5-Bromo-1,1,3,3-tetramethylisoindoline that possess chromophoric or fluorophoric properties. Research has focused on creating profluorescent nitroxides from isoindoline precursors. qut.edu.au In these systems, the nitroxide moiety quenches the fluorescence of a linked fluorophore. qut.edu.au Upon reaction of the nitroxide (e.g., scavenging a radical), the fluorescence is "switched on," allowing for sensitive detection and quantification. qut.edu.auresearchgate.net

For example, spectrophotometric analysis of methoxyamine analogues of isoindoline nitroxides has revealed high quantum yields, which are significantly reduced in the corresponding nitroxide versions due to quenching. qut.edu.au This principle is the basis for developing sensitive probes for detecting reactive oxygen species (ROS). qut.edu.au The quantification of hydroxyl radicals, for instance, has been demonstrated using a method where the radical reacts to produce a species that then couples with a nitroxide-linked naphthalene, leading to a measurable increase in fluorescence intensity. researchgate.net

Q & A

Q. What safety protocols are critical when handling 5-Bromo-1,1,3,3-tetramethylisoindoline in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Wear NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 cartridges) for airborne exposure, chemical-resistant gloves, and full-body suits to prevent skin contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .

- Emergency Procedures : For spills, avoid dust generation; collect material in sealed containers and dispose via certified waste management services. Use water spray or alcohol-resistant foam for fire suppression due to risks of hydrogen bromide gas release .

- First Aid : Immediate eye rinsing (15+ minutes with water) and medical consultation for ingestion or prolonged exposure .

Q. How can researchers optimize synthesis yields of 5-Bromo-1,1,3,3-tetramethylisoindoline derivatives?

- Methodological Answer : Key strategies derived from indole-based syntheses include:

- Catalytic Systems : Use CuI in PEG-400/DMF solvent mixtures to facilitate azide-alkyne cycloaddition reactions, achieving ~50% yield (e.g., in 5-bromo-3-triazole-indole derivatives) .

- Reaction Time : Extend stirring to 12+ hours for complete conversion, monitored via TLC (Rf = 0.30 in 70:30 EtOAc/hexane) .

- Purification : Employ flash column chromatography with gradient elution (e.g., EtOAc/hexane) and vacuum drying to remove residual DMF .

Q. What analytical techniques are essential for confirming the structure of 5-Bromo-1,1,3,3-tetramethylisoindoline?

- Methodological Answer :

- NMR Spectroscopy : and NMR resolve substituent positions (e.g., methyl groups at 1,3-positions and bromine at C5). For example, methylene protons in PEG-linked derivatives appear as triplets (δ 4.62 ppm, J = 7.2 Hz) .

- Mass Spectrometry : High-resolution MS (FAB-HRMS) confirms molecular ions (e.g., [M+H] at m/z 427.0757) and isotopic patterns for bromine .

- TLC Validation : Use 70:30 EtOAc/hexane to verify purity and monitor reaction progress .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for 5-Bromo-1,1,3,3-tetramethylisoindoline?

- Methodological Answer :

- Data Triangulation : Cross-reference OSHA, IARC, and ACGIH classifications, noting gaps (e.g., no carcinogenicity data per IARC ).

- In Silico Modeling : Predict toxicity using QSAR models for acute oral toxicity (H302) and respiratory irritation (H335) .

- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies in reproductive or chronic toxicity data .

Q. What experimental designs are suitable for studying the catalytic activity of 5-Bromo-1,1,3,3-tetramethylisoindoline in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations .

- Structural Probes : Use X-ray crystallography or molecular docking to map interactions between the bromine moiety and enzyme active sites (e.g., in kinase inhibition studies) .

- Control Experiments : Compare activity with non-brominated analogs (e.g., 1,1,3,3-tetramethylisoindoline) to isolate electronic effects of the Br substituent .

Q. How can NMR data resolve structural ambiguities in synthetic derivatives of 5-Bromo-1,1,3,3-tetramethylisoindoline?

- Methodological Answer :

- NMR : Identify fluorine-containing substituents (e.g., δ -114.65 ppm in 4-fluorophenyl derivatives) .

- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons in crowded regions (e.g., overlapping methyl signals) .

- Isotopic Labeling : Use -labeled starting materials to track methyl group incorporation in complex derivatives .

Q. What methodologies mitigate low yields in cross-coupling reactions involving 5-Bromo-1,1,3,3-tetramethylisoindoline?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) or NiCl(dppe) for Suzuki-Miyaura couplings, optimizing ligand-metal ratios .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/EtOH mixtures to reduce side reactions .

- Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 30 min) to accelerate sluggish aryl-bromide couplings .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility and stability data for 5-Bromo-1,1,3,3-tetramethylisoindoline?

- Methodological Answer :

- Environmental Controls : Standardize testing conditions (pH, temperature) to isolate compound-specific behavior from solvent effects .

- Accelerated Stability Studies : Use HPLC to track degradation under stress (e.g., 40°C/75% RH for 4 weeks) and identify decomposition pathways .

- Comparative Analysis : Contrast logP values with analogs (e.g., 5-Bromo-3-methylindole) to predict solubility trends .

Q. What statistical approaches validate reproducibility in synthetic routes to 5-Bromo-1,1,3,3-tetramethylisoindoline?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature) and quantify interactions .

- Error Analysis : Calculate relative standard deviations (RSD) across triplicate syntheses to assess procedural consistency .

- Multivariate Regression : Correlate reaction parameters (e.g., solvent polarity, time) with yield outcomes to optimize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.